4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl-
Description
Chemical Classification and Pharmacological Significance of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, forming a core structure amenable to diverse functionalization. Their pharmacological relevance stems from their ability to mimic biological nucleophiles, enabling interactions with enzymes and receptors involved in inflammation and immune responses. The carboxamide subgroup, when appended to the isoxazole ring, enhances hydrogen-bonding capacity, critical for target specificity.
Table 1: Biological Activities of Representative Isoxazole Derivatives
These derivatives exhibit low toxicity profiles and bioactivity at nanomolar concentrations, outperforming conventional drugs like diclofenac in preclinical models. Their mechanism often involves suppressing proinflammatory cytokines (e.g., TNF-α, IL-6) or enhancing lymphocyte proliferation, as seen with RM-11.
Structural Uniqueness and Nomenclature of 4-Isoxazolecarboxamide, N-(3,4-Dichlorophenyl)-5-Methyl-
The IUPAC name 4-isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- delineates its structure:
- Isoxazole ring : Position 4 bears the carboxamide group (-CONH2), while position 5 has a methyl substituent.
- N-substituent : A 3,4-dichlorophenyl group attached to the carboxamide nitrogen.
Table 2: Structural Comparison with Analogous Isoxazolecarboxamides
The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing binding to hydrophobic enzyme pockets. Molecular modeling suggests that the dichloro substitution aligns with COX-2’s hydrophobic cleft, analogous to compound 150’s interactions.
Historical Development of Isoxazole-Based Carboxamides
The synthesis of isoxazolecarboxamides evolved from early cycloaddition strategies (e.g., Huisgen 1,3-dipolar cycloaddition) to modern green chemistry approaches. Key milestones include:
- 1980s–1990s : Development of immunosuppressive isoxazoles via nitrile oxide-alkyne cycloadditions.
- 2010s : Microwave-assisted synthesis reducing reaction times from hours to minutes (e.g., 12.5 minutes for ISD-1).
- 2020s : Integration of pyridazinone and trifluoromethyl groups to improve metabolic stability.
Recent advances emphasize sustainability, such as solvent-free conditions and catalyst recycling, achieving yields exceeding 90% for halogenated derivatives.
Research Objectives and Knowledge Gaps
Current research aims to:
- Elucidate the compound’s selectivity for COX-2 versus COX-1 isoforms.
- Optimize substituent patterns to minimize off-target interactions.
- Evaluate in vivo efficacy in models of rheumatoid arthritis and psoriasis.
Critical gaps include:
- Limited data on pharmacokinetics and tissue distribution.
- Unclear structure-activity relationships (SAR) for dichlorophenyl variants.
- Potential synergies with biologics (e.g., anti-TNF agents) remain unexplored.
Future studies should prioritize crystallographic analyses of target complexes and high-throughput screening against orphan GPCRs implicated in immune regulation.
Properties
CAS No. |
61643-18-3 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,1H3,(H,15,16) |
InChI Key |
RIFXXMYHOTWSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate
This key intermediate is prepared by condensing 3,4-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like methylene chloride with anhydrous conditions to promote efficient ring closure and ester formation.
- The alkyl acetoacetate (methyl acetoacetate) is suspended in methylene chloride.
- Triethylamine is added as a base to neutralize the hydrochloric acid formed during condensation.
- The mixture is stirred under controlled temperature conditions to facilitate the formation of the isoxazole ring.
- The reaction mixture is filtered, washed, dried, and concentrated under reduced pressure.
- The crude product is purified by crystallization from ethanol or ethanol-cyclohexane mixtures to yield the methyl ester of the isoxazole derivative.
Hydrolysis to 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid using an aqueous alkali metal hydroxide such as sodium hydroxide or potassium hydroxide.
- The ester is dissolved in a lower alcohol (e.g., ethanol) and mixed with an equal volume of water.
- Alkali metal hydroxide is added, and the mixture is heated to reflux.
- Hydrolysis proceeds until the ester is fully converted to the carboxylic acid salt.
- Acidification of the reaction mixture yields the free carboxylic acid, which can be isolated by filtration or extraction.
Formation of 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl-
The carboxylic acid intermediate is then coupled with 3,4-dichloroaniline to form the carboxamide.
- The acid is dissolved in an organic solvent such as dichloromethane.
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) are added.
- The mixture is stirred under nitrogen atmosphere at room temperature for 24–48 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
- The crude product is purified by flash chromatography or recrystallization to yield the pure isoxazolecarboxamide derivative.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzohydroxamoyl chloride + Methyl acetoacetate + Triethylamine + Methylene chloride | Condensation to form methyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole methyl ester intermediate |
| 2 | Methyl ester + NaOH or KOH + Ethanol + Water, reflux | Hydrolysis of ester to carboxylic acid | 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid |
| 3 | Carboxylic acid + 3,4-dichloroaniline + EDC + DMAP + Dichloromethane | Amide coupling reaction under nitrogen, room temperature | 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- |
Research Findings and Notes
- The condensation step is sensitive to moisture and requires anhydrous conditions and inert atmosphere to prevent side reactions and ensure high yield.
- Hydrolysis is typically carried out under reflux to ensure complete conversion of the ester to acid; incomplete hydrolysis can affect subsequent coupling efficiency.
- The amide coupling using carbodiimide chemistry (EDC/DMAP) is a well-established method for forming amide bonds with good yields and mild conditions, suitable for sensitive functional groups.
- Purification by recrystallization or flash chromatography is essential to obtain analytically pure compounds for further biological or synthetic applications.
- Variations in the phenyl substitution pattern (e.g., 2,6-dichlorophenyl vs. 3,4-dichlorophenyl) follow similar synthetic routes but may require optimization of reaction conditions for best yields.
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
The carboxamide group is introduced using carbodiimide-mediated coupling reactions:
Procedure :
-
5-Methylisoxazole-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .
-
Reaction with 3,4-dichloroaniline proceeds under argon at room temperature .
-
Purification via flash chromatography yields the final product .
Reaction Scheme :
Nucleophilic Acyl Substitution
The compound participates in nucleophilic substitutions at the carboxamide group. For example:
-
Benzoylation : Reacts with benzoyl chloride derivatives to form N-acylated products.
-
Thioamide Formation : Treatment with Lawesson’s reagent converts the amide to a thioamide .
Key Reagents :
-
Benzoyl chlorides
-
Lawesson’s reagent (for thioamides)
Halogenation Reactions
The methyl group on the isoxazole ring undergoes bromination under radical conditions:
Protocol :
Product :
5-(Bromomethyl)-3,4-dichlorophenyl isoxazolecarboxamide (used for further functionalization) .
Oxidation
The methyl group is oxidized to a carboxylic acid using strong oxidizing agents:
Applications : Facilitates salt formation or ester derivatization.
Reduction
The carboxamide group is reduced to a primary amine:
Conditions : Anhydrous tetrahydrofuran (THF), reflux.
Comparative Reactivity of Structural Analogues
Stability Under Experimental Conditions
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes in strongly acidic/basic conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial effects of similar compounds against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound showed strong interactions with target proteins involved in bacterial metabolism, indicating its potential as a novel antibacterial agent .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Isoxazolecarboxamide | E. coli | 32 µg/mL |
| 4-Isoxazolecarboxamide | S. aureus | 16 µg/mL |
| Reference Antibiotic | Ampicillin | 8 µg/mL |
Anticancer Activity
The anticancer potential of 4-Isoxazolecarboxamide has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and A549 cells. The mechanism involves the inhibition of key enzymes that facilitate cancer cell growth .
Case Study: Anticancer Efficacy
A study conducted on isoxazole derivatives demonstrated that modifications at specific positions on the phenyl ring significantly affected their anticancer activity. The introduction of electron-withdrawing groups enhanced potency, suggesting that structural optimization is crucial for developing effective anticancer agents .
Table 2: Anticancer Activity Summary
Anti-inflammatory Properties
Isoxazole derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property makes them candidates for developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural features of 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- are compared below with two pharmacologically relevant analogs and a structurally related isoxazole derivative:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- | 3,4-Dichlorophenyl, 5-methylisoxazole | C₁₁H₉Cl₂N₂O₂ | 278.11 | Isoxazole ring, carboxamide linkage, dichlorophenyl group |
| BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide | 3,4-Dichlorophenyl, pyrrolidinyl | C₁₆H₂₂Br₂Cl₂N₂ | 488.98 | Ethylamine chain, dihydrobromide salt, tertiary amine |
| N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine | 4-Dimethylaminobenzylidene, 3,4-dimethylisoxazole | C₁₃H₁₅N₃O | 229.28 | Schiff base, dimethylisoxazole, π-conjugated system |
Key Observations :
- Core Structure: The target compound and N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine share an isoxazole backbone, but the latter incorporates a Schiff base (imine) linkage instead of a carboxamide.
- Substituents : BD 1008 and the target compound both feature a 3,4-dichlorophenyl group, but BD 1008’s ethylamine chain and dihydrobromide salt enhance its water solubility compared to the neutral carboxamide.
Physicochemical Properties and Solubility
- Solubility : BD 1008’s dihydrobromide salt form improves aqueous solubility, whereas the neutral carboxamide in the target compound may require formulation adjustments for bioavailability. The Schiff base derivative’s imine group reduces stability in acidic environments.
Biological Activity
4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique isoxazole structure and the presence of a dichlorophenyl group, this compound exhibits potential applications in antimicrobial and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H8Cl2N2O2
- Molecular Weight : Approximately 271.1 g/mol
- Structural Features : The compound features a dichlorophenyl substituent and a methyl group attached to an isoxazole ring, which contribute to its biological activity.
The biological activity of 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit key enzymes involved in various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for the biosynthesis of cellular components, which contributes to its antimicrobial properties.
- Receptor Interaction : It interacts with receptors involved in inflammatory responses, modulating pathways that lead to reduced inflammation.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Key findings include:
- In vitro Efficacy : The compound demonstrated significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, it exhibited an inhibition zone comparable to standard antibiotics like ampicillin .
- Mechanism : The antibacterial action is believed to be due to enzyme inhibition that disrupts bacterial cell wall synthesis and function .
Anti-inflammatory Activity
The anti-inflammatory effects of 4-Isoxazolecarboxamide have also been documented:
- Cytokine Modulation : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
- Clinical Relevance : Its potential as an anti-inflammatory agent makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Comparative Biological Activity
The following table summarizes the biological activities of 4-Isoxazolecarboxamide compared to related compounds:
| Compound Name | Antimicrobial Activity (Zone of Inhibition) | Anti-inflammatory Potential |
|---|---|---|
| 4-Isoxazolecarboxamide, N-(3,4-dichlorophenyl)-5-methyl- | Comparable to ampicillin | Moderate |
| N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide | Lower than 4-Isoxazolecarboxamide | Low |
| 3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl- | Moderate | Moderate |
Case Studies
Several case studies have highlighted the efficacy of 4-Isoxazolecarboxamide in real-world applications:
- Study on Bacterial Infections :
- Inflammatory Disease Model :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-(3,4-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide?
- The compound can be synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid derivatives and 3,4-dichloroaniline. Key steps include activating the carboxylic acid (e.g., using oxalyl chloride or EDCI) and optimizing reaction conditions (e.g., temperature, solvent polarity). For example, analogous isoxazolecarboxamides were prepared via condensation of activated acids with substituted anilines under inert atmospheres .
- Critical parameters : Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., hydrolysis of the isoxazole ring). Purification often requires column chromatography or recrystallization to isolate the product from unreacted aniline or acid byproducts .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the dichlorophenyl group shows characteristic aromatic splitting patterns, while the isoxazole ring protons resonate between δ 6.5–8.5 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C12H9Cl2N2O2: ~299.02) .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects of substituents, as demonstrated for structurally similar isoxazolecarboxamides .
Advanced Research Questions
Q. What strategies address low yield or impurities during scale-up synthesis?
- Optimize stoichiometry : Excess aniline (1.2–1.5 eq) can drive the reaction to completion.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For example, DMF improved yields in analogous amide couplings by 15–20% .
- Catalytic additives : Use DMAP or HOBt to suppress racemization or side reactions .
- Contradictions : Some studies report lower yields with EDCI compared to oxalyl chloride due to competing acylation pathways. Validate via small-scale trials .
Q. How do electronic effects of the 3,4-dichlorophenyl group influence bioactivity?
- The electron-withdrawing Cl substituents enhance electrophilicity of the carboxamide, potentially improving binding to target proteins (e.g., enzyme active sites). Computational studies (DFT) on similar compounds suggest that Cl groups stabilize charge-transfer interactions via resonance and inductive effects .
- Experimental validation : Compare IC50 values against analogs with electron-donating substituents (e.g., methoxy) to isolate electronic contributions .
Q. How can conflicting biological activity data be resolved in mechanistic studies?
- Case example : If the compound shows inconsistent inhibition of a target enzyme, consider:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or protein conformation .
- Metabolic stability : Test for degradation products (e.g., via LC-MS) that could interfere with activity measurements .
- Orthogonal assays : Validate using SPR, ITC, or cellular models to confirm target engagement .
Methodological Guidance
Q. What computational tools are recommended for predicting physicochemical properties?
- LogP/H-bonding : Use Schrodinger’s QikProp or SwissADME to estimate lipophilicity and bioavailability. For example, the compound’s predicted LogP (~3.2) suggests moderate membrane permeability .
- Reactivity : Apply Gaussian or ORCA for DFT calculations to map electrophilic regions of the isoxazole ring .
Q. How to design stability studies under physiological conditions?
- Protocol : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Key findings : Isoxazole derivatives with electron-deficient aryl groups often exhibit hydrolytic stability >72 hours, but ester-containing analogs may degrade faster .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
